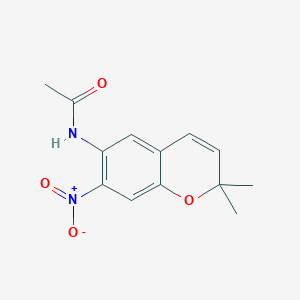
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-: is a complex organic compound characterized by its unique molecular structure It contains a benzopyran ring system substituted with a nitro group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid under controlled conditions.
Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The benzopyran ring can interact with various enzymes and receptors, modulating their activity. The acetamide group can enhance the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2,2-dimethyl-6-nitro-2H-1-benzopyran-7-yl)
- N-(2,2-Dimethyl-4-oxochroman-6-yl)acetamide
- Acetamide, N-[4-[2-(3,4-dihydro-6-hydroxy-2-methyl-2-undecyl-2H-1-benzopyran-7-yl)ethyl]phenyl]-2,2,2-trifluoro-
Uniqueness
Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. The presence of the nitro group at the 7-position and the acetamide group at the 6-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Propiedades
Número CAS |
64169-74-0 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
N-(2,2-dimethyl-7-nitrochromen-6-yl)acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-10-6-9-4-5-13(2,3)19-12(9)7-11(10)15(17)18/h4-7H,1-3H3,(H,14,16) |
Clave InChI |
UWPCIMKHFDRHAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)C=CC(O2)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



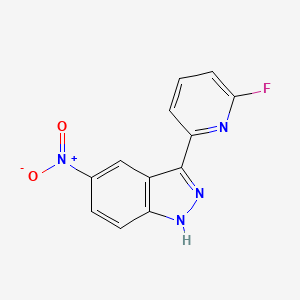



![Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856744.png)
![3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11856754.png)
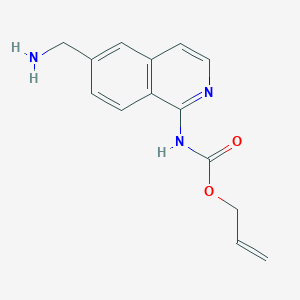
![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)
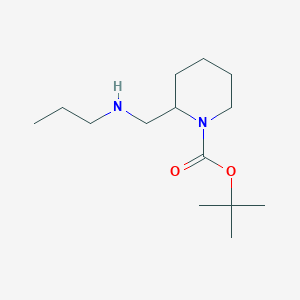
![6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11856782.png)
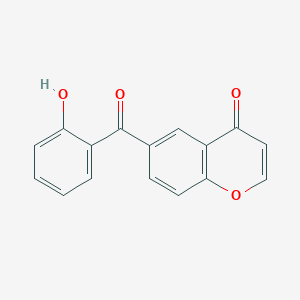
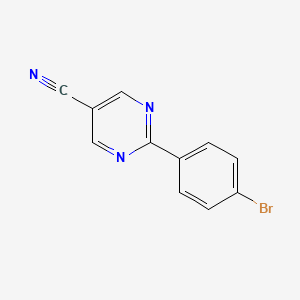
![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)
